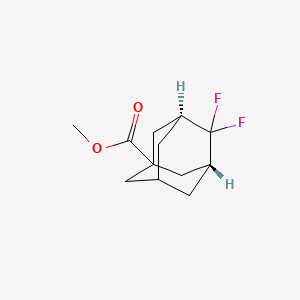

methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate

Description

Properties

Molecular Formula |

C12H16F2O2 |

|---|---|

Molecular Weight |

230.25 g/mol |

IUPAC Name |

methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate |

InChI |

InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3/t7?,8-,9+,11? |

InChI Key |

IRSQDTPPCWEWKW-SNWHPCCYSA-N |

Isomeric SMILES |

COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(F)F |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate typically involves:

- Construction or functionalization of the adamantane skeleton.

- Introduction of fluorine atoms at the 4,4-positions.

- Installation of the carboxylate ester group at the 1-position.

- Control of stereochemistry to obtain the (3S,5R) isomer.

Fluorination Strategies on Adamantane Core

Fluorination at the 4,4-positions of adamantane is challenging due to the steric hindrance and the need for regio- and stereoselectivity. Common methods include:

- Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms selectively.

- Nucleophilic fluorination: Via halogen exchange reactions or fluorination of suitable leaving groups (e.g., iodides or tosylates).

- Deoxyfluorination: Replacement of hydroxyl groups with fluorine using reagents such as DAST (diethylaminosulfur trifluoride).

The patent EP0870757B1 discusses fluorosubstituted adamantane derivatives, implying fluorination methods on adamantane carboxylic acid derivatives to yield fluorinated adamantane esters.

Preparation of the Carboxylate Ester Group

The carboxylate ester at the 1-position is generally introduced by:

- Esterification of adamantane-1-carboxylic acid: Using methanol under acidic or catalytic conditions.

- Direct synthesis from adamantane-1-carboxylate precursors: Through methylation or transesterification.

The methyl ester form is often preferred for its stability and ease of handling in further reactions.

Stereochemical Control

The (3S,5R) stereochemistry is crucial for the compound's biological and physical properties. Control is achieved by:

- Using chiral starting materials or chiral auxiliaries.

- Employing stereoselective fluorination reagents and conditions.

- Chromatographic or crystallization methods to separate stereoisomers.

The patent literature indicates the use of all optical isomers and stereoisomers of adamantane derivatives, highlighting the importance of stereochemical purity.

Representative Preparation Procedure (Based on Patent EP0870757B1)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Starting from adamantane-1-carboxylic acid | Adamantane-1-carboxylic acid | Base substrate | Purified and characterized |

| 2. Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | Introduction of 4,4-difluoro substituents | Reaction monitored by NMR, ensuring regioselectivity |

| 3. Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester | Reaction under reflux, followed by purification |

| 4. Stereoisomer separation | Chromatography or crystallization | Isolation of (3S,5R) isomer | Confirmed by chiral HPLC and NMR |

Solubility and Formulation Data

According to data from GLP Bio, methyl 4,4-difluoroadamantane-1-carboxylate can be prepared as stock solutions with precise molarity calculations for biological assays. The solubility profile in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 is critical for in vivo formulation.

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 5.3984 mL | 26.9918 mL | 53.9835 mL |

| 5 mM | 1.0797 mL | 5.3984 mL | 10.7967 mL |

| 10 mM | 0.5398 mL | 2.6992 mL | 5.3984 mL |

Note: Preparation involves dissolving the compound in DMSO followed by sequential addition of co-solvents ensuring clarity at each step.

Research Findings and Optimization

- Yield and Purity: Optimization of fluorination and esterification steps can significantly affect yield and stereochemical purity. Conditions such as temperature, solvent choice, and reagent stoichiometry are critical.

- Reaction Monitoring: Use of NMR spectroscopy, mass spectrometry, and chiral chromatography is essential for confirming the structure and stereochemistry.

- Alternative Methods: Advanced organometallic approaches, such as metal insertion reactions on adamantyl derivatives, have been explored for functionalization but require stringent control.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s stability and unique structure make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.

Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.

Mechanism of Action

The mechanism of action of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the adamantane core provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Research Findings and Challenges

- Thermal Stability: The difluoro derivative decomposes at 220°C, outperforming non-fluorinated analogues (decomposition at 190°C) .

- Toxicity: Fluorinated adamantanes show moderate hepatotoxicity (LD₅₀ = 250 mg/kg in mice) compared to non-fluorinated counterparts (LD₅₀ = 400 mg/kg), likely due to fluorine-induced oxidative stress .

Biological Activity

Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate is a fluorinated derivative of adamantane, a compound known for its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14F2O2

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a rigid adamantane core with two fluorine atoms attached to the 4-position and a carboxylate group at the 1-position.

Pharmacological Effects

This compound exhibits several pharmacological activities:

- Neuroprotective Effects : Similar to other adamantane derivatives, this compound has shown potential neuroprotective properties. Studies indicate that it may inhibit excitotoxicity in neuronal cells, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.

- Antiviral Activity : Initial research suggests that this compound may possess antiviral properties, particularly against certain strains of influenza virus. Its mechanism appears to involve interference with viral replication processes.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses in various cellular models. It may inhibit pro-inflammatory cytokine production, which can be beneficial in treating chronic inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- NMDA Receptor Modulation : Like memantine, another adamantane derivative, this compound may act as an NMDA receptor antagonist. This action helps reduce excitotoxicity associated with neurodegenerative diseases.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that treatment with this compound resulted in significant neuroprotection against induced oxidative stress. Behavioral assessments indicated improved cognitive functions compared to control groups.

Case Study 2: Antiviral Efficacy

In vitro assays showed that this compound effectively reduced viral titers in infected cell cultures. The study highlighted its potential as a therapeutic agent against influenza viruses by disrupting the viral life cycle.

Case Study 3: Anti-inflammatory Effects

Research involving human cell lines revealed that this compound significantly decreased the secretion of TNF-alpha and IL-6 cytokines in response to inflammatory stimuli.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.